2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,1-dioxo-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-6-9(10)7-4-2-3-5-8(7)13(6,11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLDRFDZRIIXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16957-79-2 | |
| Record name | 2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methylbenzo B Thiophen 3 2h One 1,1 Dioxide and Analogues
Direct Oxidation Pathways to Benzo[b]thiophene 1,1-Dioxides
A primary and straightforward method for synthesizing benzo[b]thiophene 1,1-dioxides is through the direct oxidation of the sulfur atom in the corresponding benzo[b]thiophene precursors. This transformation converts the electron-donating thioether into a strongly electron-accepting sulfonyl group, significantly altering the molecule's electronic properties. mdpi.com
Oxidation of Benzo[b]thiophenes and Thioaurones
The oxidation of benzo[b]thiophenes to their 1,1-dioxide derivatives (sulfones) is a common synthetic step. acs.org A variety of oxidizing agents can be employed for this purpose. A general procedure involves treating the benzo[b]thiophene substrate with hydrogen peroxide (H₂O₂) in acetic acid at elevated temperatures. acs.org For instance, 30% hydrogen peroxide has been used effectively for this transformation. acs.org
Similarly, 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides, which are the oxidized forms of thioaurones, can be synthesized by the direct oxidation of the thioaurone precursors. benthamdirect.combohrium.com Common reagents for this specific oxidation include hydrogen peroxide and sodium perborate (B1237305) tetrahydrate. benthamdirect.combohrium.com Other powerful oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective in converting benzo[b]thiophene derivatives to their corresponding sulfones and disulfones. mdpi.com
Controlled Oxidation for Sulfone Formation
Achieving selective oxidation to the sulfone state without side reactions is crucial. The choice of oxidant and reaction conditions allows for control over the oxidation process. While strong oxidants can achieve the conversion, milder and more controlled methods have been developed. One such facile method employs an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅) for the clean conversion of benzo[b]thiophenes to their corresponding sulfones. researchgate.net This reagent system is particularly effective for substrates bearing electron-withdrawing groups, where the sulfur atom is more difficult to oxidize. researchgate.net
The control of selectivity between sulfoxide (B87167) and sulfone formation can also be managed by the choice of catalyst or reaction conditions. For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂ allows for the selective synthesis of either sulfoxides or sulfones by modifying the reaction parameters. organic-chemistry.org Tantalum carbide and niobium carbide catalysts also show selectivity with H₂O₂, favoring sulfoxides and sulfones, respectively. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzo[b]thiophene | 30% H₂O₂, Acetic Acid, 100 °C | Benzo[b]thiophene 1,1-dioxide | acs.org |
| Thioaurones | Hydrogen peroxide or Sodium perborate tetrahydrate | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | benthamdirect.combohrium.com |
| Electron-Poor Benzo[b]thiophenes | Aqueous H₂O₂ and P₂O₅ | Corresponding Benzo[b]thiophene 1,1-dioxides | researchgate.net |
| 2,7-diBr-BTBT | m-CPBA | Sulfone and Disulfone derivatives | mdpi.com |
Condensation Reactions in the Synthesis of 2-Substituted Derivatives
The C2 position of the benzo[b]thiophen-3(2H)-one 1,1-dioxide core is activated by the adjacent carbonyl and sulfonyl groups, making it a suitable site for introducing substituents via condensation reactions.
Condensation with Aromatic Aldehydes and Other Carbonyl Compounds
A widely reported method for synthesizing 2-substituted derivatives involves the condensation of benzo[b]thiophen-3(2H)-one 1,1-dioxides with aromatic aldehydes. benthamdirect.combohrium.com This reaction, a type of Knoevenagel condensation, typically occurs under either acidic or basic conditions to yield 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides. benthamdirect.combohrium.com The reaction involves the active methylene (B1212753) group at the C2 position of the benzo[b]thiophene ring system attacking the carbonyl carbon of the aldehyde, followed by dehydration to form a carbon-carbon double bond.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzo[b]thiophen-3(2H)-one 1,1-dioxide | Aryl aldehydes | Acidic or Basic Catalysis | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | benthamdirect.combohrium.com |
Cyclization and Rearrangement-Based Synthetic Routes
Beyond direct oxidation and substitution, the benzo[b]thiophene 1,1-dioxide scaffold can be constructed through more complex pathways involving ring formation and molecular rearrangements, such as ring contraction.
Ring Contraction Strategies (e.g., from 1-Thioflavones)
An elegant method for synthesizing 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides is through the ring contraction of 1-thioflavone derivatives. benthamdirect.combohrium.com This transformation can be achieved using oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN). benthamdirect.combohrium.com This pathway involves a rearrangement of the larger thiepin or thiochromene ring system into the more stable five-membered thiophene (B33073) ring fused to the benzene (B151609) core. benthamdirect.combohrium.comrsc.org
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 1-Thioflavones | Ceric Ammonium Nitrate (CAN) | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | benthamdirect.combohrium.com |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a fundamental strategy for the construction of the benzo[b]thiophene core. One effective one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols, which are precursors to the target dioxide, involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of triethylamine. This reaction proceeds via an initial S-alkylation followed by an in-situ intramolecular cyclization. The resulting 2-aroylbenzo[b]thiophen-3-ol can then be oxidized to the corresponding 1,1-dioxide. While this method provides a convenient route to 2-acyl derivatives, adaptation for the synthesis of 2-methylbenzo[b]thiophen-3(2H)-one would necessitate the use of a bromoacetone (B165879) equivalent in the initial step.
Another plausible, though not explicitly documented for this specific target, intramolecular cyclization approach is the Dieckmann condensation. This reaction involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of 2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, a suitable precursor would be an ester of 2-(alkoxycarbonylmethylsulfonyl)phenylacetic acid. Treatment of this diester with a strong base, such as sodium ethoxide, would be expected to induce cyclization to afford the β-keto ester, which upon hydrolysis and decarboxylation would yield the desired product.
Catalytic Approaches to Benzo[b]thiophene 1,1-Dioxides
Modern organic synthesis has increasingly relied on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of benzo[b]thiophene 1,1-dioxides has benefited significantly from these advancements, with transition metal-catalyzed reactions and reactions involving hypervalent iodine reagents playing a pivotal role.
Reactions Involving Iodonium (B1229267) Ylides
Rhodium-catalyzed reactions of diazo compounds are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples of the synthesis of this compound using iodonium ylides are not prevalent in the literature, the underlying principles of carbene chemistry suggest a potential synthetic route. Iodonium ylides can serve as precursors to rhodium carbenes. A hypothetical pathway could involve the rhodium-catalyzed reaction of a suitable iodonium ylide, derived from a β-keto sulfone precursor, leading to an intramolecular C-H insertion to form the five-membered ring of the benzo[b]thiophene dioxide system. This approach offers a potentially direct entry to the target molecule under catalytic conditions.
Transition Metal-Catalyzed Methods
Transition metal catalysis, particularly with palladium, has emerged as a versatile and powerful strategy for the synthesis and functionalization of benzo[b]thiophene 1,1-dioxides. These methods often rely on the direct activation of C-H bonds, offering atom-economical and efficient pathways to a wide range of derivatives.
Palladium-catalyzed direct C-H arylation has been successfully applied to pre-existing benzo[b]thiophene 1,1-dioxide scaffolds. For instance, the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids allows for the introduction of aryl groups at the C2-position with high selectivity. acs.org This methodology highlights the utility of palladium catalysis in the late-stage functionalization of the benzo[b]thiophene 1,1-dioxide core.
Furthermore, palladium-catalyzed intramolecular C-H arylation of appropriately substituted precursors provides a direct route to the fused ring system. This strategy has been employed for the synthesis of various multiply fused heteroaromatic compounds. beilstein-journals.org In the context of this compound, a potential precursor for such a cyclization would be a 2-halophenyl derivative bearing a methylsulfonyl and a propionyl or related moiety, which upon palladium-catalyzed intramolecular coupling, would furnish the desired heterocyclic core.
The scope of palladium catalysis also extends to oxidative olefination reactions. The Pd(II)-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with alkenes demonstrates the ability to introduce alkenyl substituents, further expanding the diversity of accessible analogues. acs.org
A summary of representative transition metal-catalyzed reactions for the functionalization of the benzo[b]thiophene 1,1-dioxide core is presented in the table below.
| Catalyst/Reagents | Substrate | Product | Reference |
| Pd(OAc)₂, Cu(OAc)₂, Pyridine (B92270) | Benzo[b]thiophene 1,1-dioxide, Arylboronic acid | 2-Arylbenzo[b]thiophene 1,1-dioxide | acs.org |
| Pd(OAc)₂, PPh₃ | N-(2-bromophenyl)picolinamide | Fused pyridinone derivative | beilstein-journals.org |
| Pd(OAc)₂, Ag₂O | Benzo[b]thiophene 1,1-dioxide, Alkene | 2-Alkenylbenzo[b]thiophene 1,1-dioxide | acs.org |
Theoretical and Computational Investigations of Benzo B Thiophene 1,1 Dioxides
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of benzo[b]thiophene 1,1-dioxides. These computational approaches model the molecule at the subatomic level, offering a detailed picture of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy nih.gov. For derivatives of benzo[b]thiophene 1,1-dioxide, DFT calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations typically utilize functionals like B3LYP, which provides a balance of accuracy and computational efficiency for organic molecules nih.gov.
The core structure consists of a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) S,S-dioxide ring. The oxidation of the sulfur atom to a sulfone group significantly influences the geometry. The sulfur atom adopts a tetrahedral geometry, while the fused ring system largely maintains its planarity. The methyl group at the 2-position introduces specific steric and electronic effects that are precisely modeled through DFT. While specific experimental crystallographic data for the title compound is not widely published, DFT provides reliable predictions of its structural parameters.
Table 1: Representative Calculated Geometrical Parameters for a Benzo[b]thiophene 1,1-Dioxide Core (Note: This table is illustrative, based on typical values for this class of compounds as determined by DFT calculations.)
| Parameter | Bond | Typical Calculated Value |
| Bond Length | S=O | ~1.45 Å |
| Bond Length | C-S | ~1.80 Å |
| Bond Length | C=C (aromatic) | ~1.40 Å |
| Bond Angle | O=S=O | ~118° |
| Bond Angle | C-S-C | ~95° |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.com. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity mdpi.com.
In benzo[b]thiophene 1,1-dioxides, the electron-withdrawing sulfone group significantly lowers the energies of both the HOMO and LUMO compared to the non-oxidized benzo[b]thiophene parent. This electronic perturbation is key to the unique reactivity of this class of compounds. Computational analyses provide precise energy values for these orbitals, allowing for the prediction of their behavior in chemical reactions.
Table 2: Calculated Frontier Orbital Energies and Properties (Note: Values are representative for benzo[b]thiophene 1,1-dioxide systems and are used to illustrate electronic properties.)
| Property | Symbol | Definition | Typical Value (eV) |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -7.0 to -6.5 |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.5 to -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.5 to 4.75 |
A molecule with a large HOMO-LUMO gap is described as "hard," while one with a small gap is "soft" mdpi.com. The significant energy gap in benzo[b]thiophene 1,1-dioxides indicates high kinetic stability mdpi.com.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule nih.gov. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack researchgate.net.
For 2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, the MEP map would clearly show a high concentration of negative potential around the two oxygen atoms of the sulfone group, making them the most nucleophilic sites in the molecule. The hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential, while the carbon framework would be relatively neutral (green). This mapping provides a clear rationale for the molecule's reactivity patterns in polar reactions.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the pathways, transition states, and energetics of chemical transformations that are often difficult to study experimentally.
Prediction of Reaction Pathways and Transition States
DFT calculations are a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For benzo[b]thiophene 1,1-dioxides, computational studies have shed light on their participation in various reactions.
One important reaction class is [4+2] cycloaddition, or Diels-Alder reactions. Benzo[b]thiophene 1,1-dioxide can serve as a dienophile, reacting with dienes. Computational modeling can predict the stereoselectivity of such reactions by calculating the energies of the transition states leading to different isomers (e.g., endo vs. exo adducts) researchgate.net. The pathway with the lower activation energy, corresponding to the more stable transition state, is the favored route.
Furthermore, computational studies have been crucial in understanding the synthesis of the benzo[b]thiophene 1,1-dioxide core itself. In an electrochemical synthesis from sulfonhydrazides and internal alkynes, DFT calculations were used to rationalize the observed regioselectivity rsc.orgrsc.org. The modeling revealed that the reaction proceeds through a strained quaternary spirocyclization intermediate. This intermediate is formed via a selective ipso-addition to the aromatic ring, rather than a more conventional ortho-attack. The calculations of the transition states for both pathways confirmed the favorability of the ipso-attack mechanism rsc.org.
Energetic Profiles of Transformations
An energetic profile, or reaction coordinate diagram, plots the change in energy of a system as it proceeds from reactants to products. These profiles are generated from computational calculations of the energies of reactants, intermediates, transition states, and products.
For the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, the energetic profile calculated via DFT demonstrated that the pathway involving ipso-addition followed by a sulfur-migration process was energetically more favorable than the alternative ortho-attack pathway rsc.org. This computational insight was essential for explaining the formation of the observed product.
Table 3: Hypothetical Energetic Profile for a Diels-Alder Reaction (Note: This table provides a representative example of data obtained from DFT calculations for a reaction involving a benzo[b]thiophene 1,1-dioxide dienophile.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Benzo[b]thiophene 1,1-dioxide + Diene | 0.0 |
| TS (endo) | Transition state for endo product formation | +15.2 |
| TS (exo) | Transition state for exo product formation | +17.5 |
| Product (endo) | Endo cycloadduct | -25.0 |
| Product (exo) | Exo cycloadduct | -23.8 |
This hypothetical profile suggests the reaction is kinetically controlled to favor the endo product due to a lower activation barrier and is thermodynamically favorable (exothermic).
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For benzo[b]thiophene 1,1-dioxides, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in understanding their structural and electronic characteristics. These approaches allow for the calculation of vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic transitions, providing a detailed picture of the molecule's behavior and properties. By simulating these spectra, researchers can assign experimental signals, understand structure-property relationships, and predict the characteristics of novel derivatives.
Vibrational Frequencies (FTIR)
The prediction of infrared (IR) spectra through computational methods is a cornerstone of molecular characterization. Vibrational frequencies for molecules like this compound are typically calculated using Density Functional Theory (DFT), with the B3LYP functional and basis sets such as 6-311++G** or cc-pVTZ being common choices. researchgate.net These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.
To improve the accuracy and facilitate comparison with experimental Fourier Transform Infrared (FTIR) spectra, the calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to account for anharmonicity and limitations in the theoretical model. researchgate.net The calculations provide not only the frequency of a vibration but also its IR intensity, which aids in predicting the appearance of the spectrum.
A theoretical study on the related compound 2,3-dihydro-4-methylthiophene-1,1-dioxide provides insight into the expected vibrational modes. researchgate.net Key functional groups in this compound, such as the carbonyl (C=O) group, the sulfone (SO2) group, the methyl (CH3) group, and the aromatic ring, give rise to characteristic vibrational bands. The potential energy distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes.
Below is a table of theoretically predicted vibrational frequencies for key functional groups, based on DFT calculations performed on analogous structures.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |
| C=O Stretch | Carbonyl | ~1750 - 1720 | Strong |
| SO₂ Asymmetric Stretch | Sulfone | ~1320 - 1300 | Strong |
| SO₂ Symmetric Stretch | Sulfone | ~1160 - 1140 | Strong |
| C-H Aromatic Stretch | Benzene Ring | ~3100 - 3000 | Medium-Weak |
| C=C Aromatic Stretch | Benzene Ring | ~1600 - 1450 | Medium |
| CH₃ Asymmetric Stretch | Methyl Group | ~2980 - 2960 | Medium |
| CH₃ Symmetric Stretch | Methyl Group | ~2900 - 2870 | Medium |
| C-S Stretch | Thiophene Ring | ~700 - 650 | Medium-Weak |
Note: The data in this table are representative values for the functional groups found in benzo[b]thiophene 1,1-dioxides and are based on computational studies of related molecules.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts, which is crucial for structural elucidation. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework. Calculations are performed on the optimized molecular geometry to obtain the isotropic magnetic shielding constants for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
Computational studies on complex heterocyclic systems, such as benzothienoquinoline heterohelicenes, have demonstrated an excellent correlation between calculated and experimental NMR data, often with mean absolute errors of less than 1 ppm for ¹³C shifts. mdpi.com Such calculations can be invaluable for assigning complex spectra, resolving ambiguities in experimental assignments, and understanding how geometric and electronic factors influence chemical shifts. mdpi.com
For this compound, specific theoretical predictions would involve calculating the chemical shifts for the aromatic protons, the methine proton at the C2 position, the methyl protons, and all carbon atoms in the structure. The oxidation of the sulfur atom to a sulfone group significantly influences the electronic environment and thus the chemical shifts of nearby nuclei, a feature that can be accurately captured by theoretical models.
The following table presents the expected chemical shift ranges for the different nuclei in the title compound, based on experimental data from structurally similar benzothiophene (B83047) derivatives.
| Atom | Position / Type | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic (H4, H5, H6, H7) | 7.5 - 8.5 |
| ¹H | Methine (H2) | 4.5 - 5.5 |
| ¹H | Methyl (on C2) | 1.5 - 2.0 |
| ¹³C | Carbonyl (C3) | 190 - 200 |
| ¹³C | Aromatic | 120 - 140 |
| ¹³C | Methine (C2) | 60 - 70 |
| ¹³C | Methyl (on C2) | 15 - 25 |
Note: This table provides expected chemical shift ranges based on experimental data of related compounds. rsc.orgrsc.org Precise values for the target compound would require specific GIAO/DFT calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra of organic molecules. lakeheadu.ca It is used to calculate the vertical excitation energies from the ground state (S₀) to various excited states (Sₙ), which correspond to the absorption bands in a UV-Vis spectrum. Key parameters derived from TD-DFT calculations include the maximum absorption wavelength (λₘₐₓ), the oscillator strength (f), which relates to the intensity of the absorption band, and the contributions of molecular orbital (MO) transitions to each excitation. rsc.org
For benzo[b]thiophene 1,1-dioxides, TD-DFT calculations can elucidate the nature of their electronic transitions, which are typically π → π* in character, involving orbitals delocalized over the aromatic system. researchgate.net The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving good agreement with experimental spectra. nih.gov
Computational studies on researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and its derivatives show that TD-DFT can accurately predict the wavelengths of electronic transitions. nih.govaip.org For this compound, the lowest energy transition is expected to be primarily a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. The HOMO is typically localized on the benzothiophene ring system, while the LUMO may have significant contributions from the carbonyl and sulfone groups.
A representative set of TD-DFT calculation results for a benzo[b]thiophene derivative is shown in the table below, illustrating the type of data obtained.
| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major MO Contribution |
| S₀ → S₁ | ~350 - 400 | > 0.1 | HOMO → LUMO |
| S₀ → S₂ | ~300 - 340 | > 0.05 | HOMO-1 → LUMO, HOMO → LUMO+1 |
| S₀ → S₃ | ~280 - 300 | > 0.1 | HOMO-2 → LUMO, HOMO → LUMO+2 |
Note: The data presented are illustrative for a generic benzo[b]thiophene 1,1-dioxide system and are based on typical results from TD-DFT calculations on related compounds. researchgate.netaip.org The exact values are highly sensitive to substitution and the computational level of theory.
Synthesis and Reactivity of Derivatives and Analogues of 2 Methylbenzo B Thiophen 3 2h One 1,1 Dioxide
2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-Dioxides
2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides are significant derivatives obtained from the condensation of 2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide with various aromatic aldehydes. These compounds are oxidized forms of thioaurones and their synthesis can be achieved through several methods.
One common synthetic route involves the direct condensation of benzo[b]thiophen-3(2H)-one 1,1-dioxides with aryl aldehydes under either acidic or basic conditions. Alternatively, these compounds can be prepared by the oxidation of thioaurones using reagents such as hydrogen peroxide or sodium perborate (B1237305) tetrahydrate. Other reported methods include the catalytic reaction of iodonium (B1229267) ylides with (bis(trifluoroacetoxy)iodo)benzene in the presence of copper(II) acetoacetonate, and the ring contraction of 1-thioflavones using ceric ammonium (B1175870) nitrate (B79036).
The reactivity of 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides has been explored in various reactions. They undergo addition reactions with p-thiocresol without the need for a catalyst. With Grignard reagents, they form conjugated addition products without the opening of the hetero-ring. These compounds also react with hydroxylamine (B1172632) and phenylhydrazine (B124118) to yield the corresponding oximes and hydrazones. Furthermore, their reaction with enamines can lead to the formation of polycyclic compounds. The interaction with N-bromosuccinimide (NBS) shows contrasting behavior, and they form addition products with organophosphorus compounds, with the outcome being dependent on the reaction medium (hydroxylic vs. non-hydroxylic solvents).
| Reactant 1 | Reactant 2 | Product | Citation |
| Benzo[b]thiophen-3(2H)-one 1,1-dioxide | Aryl aldehyde | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | |
| Thioaurone | Hydrogen peroxide or Sodium perborate tetrahydrate | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | |
| Iodonium ylide | (Bis(trifluoroacetoxy)iodo)benzene | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | |
| 1-Thioflavone | Ceric ammonium nitrate | 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | |
| 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide | p-Thiocresol | Addition product | |
| 2-(Arylidene)benzo[b]thiophen-3(2H)-one 1, |
Future Research Directions and Outlook in Benzo B Thiophene 1,1 Dioxide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzo[b]thiophene 1,1-dioxides has traditionally relied on the oxidation of the corresponding benzo[b]thiophenes, often using reagents like hydrogen peroxide in acetic acid. acs.orgnih.gov While effective, these methods can require harsh conditions. Recent research has paved the way for more sustainable and efficient approaches. For instance, an electrochemically-promoted synthesis has been developed, which avoids the need for transition metal catalysts or stoichiometric chemical oxidants and proceeds at room temperature. rsc.org Another innovative strategy involves a solvent-controlled, metal-free radical pathway using simple reagents like hydrogen peroxide and potassium iodide. researchgate.net
Future research in this area will likely concentrate on several key aspects to enhance sustainability and efficiency:
Electrochemical and Photochemical Methods: Expanding on recent successes, the development of new electrochemical and photochemical reactions will be a priority. rsc.org These methods offer green alternatives by minimizing waste and often allowing for reactions under mild conditions.
Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. This is particularly advantageous for potentially energetic oxidation or cyclization reactions.
Catalysis: While metal-free approaches are attractive, the design of novel, highly efficient, and recyclable catalysts (including non-precious metal catalysts) for cyclization and functionalization reactions remains a valuable goal.
Biocatalysis: The use of enzymes for the selective synthesis and modification of the benzo[b]thiophene 1,1-dioxide core represents a largely unexplored but promising avenue for green chemistry.
| Methodology | Typical Reagents/Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Classical Oxidation | H₂O₂, m-CPBA, in acids (e.g., Acetic Acid) | Readily available starting materials. acs.org | Milder oxidants, reduced acid waste. |
| Radical Cyclization | Sulfonyl hydrazides, alkynes, H₂O₂/KI. researchgate.net | Metal-free, cost-effective. researchgate.net | Expanding substrate scope, improving regioselectivity. |
| Electrochemical Synthesis | Constant current electrolysis, undivided cell. rsc.org | Green, mild conditions, avoids chemical oxidants. rsc.org | Development of new electrode materials, paired electrolysis. |
| Palladium-Catalyzed Reactions | Pd(OAc)₂, AgOAc, in AcOH. acs.org | High C-H functionalization efficiency. acs.org | Use of more sustainable catalysts, lower catalyst loading. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the benzo[b]thiophene 1,1-dioxide system is dominated by the electron-deficient nature of the heterocyclic ring. This has been exploited in reactions like palladium-catalyzed C2-selective oxidative olefination, a form of direct C-H bond functionalization. acs.org Additionally, the presence of a carbonyl group, as in 2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, provides a reactive site for condensation and addition reactions. benthamdirect.com Nucleophilic substitution at the C3 position has also been demonstrated as a viable path for introducing new functional groups. nih.gov
Future explorations of reactivity are expected to uncover more sophisticated transformations:
Asymmetric Catalysis: Developing enantioselective functionalizations of the prochiral positions of the benzo[b]thiophene 1,1-dioxide core is a significant challenge and a major area for future work. This could involve asymmetric C-H activation or conjugate additions.
Cycloaddition Reactions: The electron-deficient double bond in the thiophene (B33073) dioxide ring can act as a dienophile or dipolarophile in cycloaddition reactions, providing rapid access to complex, fused polycyclic structures.
Novel C-H Functionalization: Beyond the C2 position, efforts will be directed towards developing methodologies for the selective C-H functionalization of the other positions on both the heterocyclic and benzene (B151609) rings, enabling the synthesis of a wider array of derivatives.
Ring-Opening and Rearrangement Reactions: Exploring conditions that promote controlled ring-opening of the thiophene dioxide moiety could lead to novel linear structures that are themselves valuable synthetic intermediates.
Advanced Mechanistic Elucidation using State-of-the-Art Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Current mechanistic studies in this field often employ classical methods such as control experiments with radical scavengers (e.g., TEMPO, BHT) and kinetic isotope effect studies to differentiate between pathways. acs.orgrsc.org
The future of mechanistic elucidation lies in the application of more advanced, state-of-the-art techniques to provide unprecedented detail:
In-situ Spectroscopy: Techniques like ReactIR (FTIR), Raman, and in-situ NMR spectroscopy allow for the real-time monitoring of reaction progress, enabling the direct observation of reactive intermediates and the determination of kinetic profiles.
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as Cold Spray Ionization Mass Spectrometry (CSI-MS), can be used to detect and characterize transient intermediates and pre-catalytic complexes that are invisible to other methods.
Cryogenic Studies: Performing reactions at cryogenic temperatures can trap highly reactive intermediates, allowing for their characterization by spectroscopic methods (e.g., cryogenic NMR).
Synergy with Computation: Combining experimental data with high-level theoretical calculations will be essential for building complete mechanistic pictures, including the precise structures and energies of transition states. rsc.org
Expansion of Theoretical and Computational Modeling Applications
Computational chemistry has already proven to be a powerful tool in sulfone chemistry. Density Functional Theory (DFT) calculations have been used to rationalize reaction selectivity, such as the preference for ipso- over ortho-attack in certain cyclizations, and to investigate reaction spontaneity. rsc.orgmdpi.com Quantum chemistry methods have also been applied to predict the physicochemical properties of sulfone-based molecules, such as their oxidation potentials. acs.orgnih.govresearchgate.net
The application of computational modeling is set to expand significantly, moving from explanation to prediction:
Predictive Reaction Modeling: Utilizing computational tools to predict the outcomes of unknown reactions, screen for optimal catalysts, and design novel transformations before they are attempted in the lab.
Machine Learning (ML): Applying ML algorithms trained on experimental and computational data to rapidly predict the properties, reactivity, and biological activity of large virtual libraries of benzo[b]thiophene 1,1-dioxide derivatives.
Dynamic Simulations: Employing molecular dynamics (MD) simulations to understand the role of solvent effects, conformational changes, and non-covalent interactions in controlling reaction pathways and selectivity.
Elucidation of Spectroscopic Data: Using computational methods to predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) of proposed intermediates and transition states to aid in their experimental identification.
| Computational Technique | Current Application | Future Outlook |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and selectivity. rsc.orgnih.gov | Predicting transition state structures for catalyst design. |
| Quantum Chemistry (e.g., MP2) | Calculating molecular properties like oxidation potentials. researchgate.net | Accurate prediction of electronic and optical properties for materials science. |
| Molecular Docking | Understanding protein-ligand binding modes. nih.govnih.gov | Virtual screening of large compound libraries, design of covalent inhibitors. |
| Machine Learning (ML) | Not yet widely applied in this specific area. | Predicting structure-activity relationships (SAR), optimizing reaction conditions. |
Strategic Design of New Derivatives for Chemical Research
The benzo[b]thiophene 1,1-dioxide scaffold has been successfully utilized to design potent and selective inhibitors of biological targets. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives, for example, by demonstrating how lipophilic substituents can significantly increase cytotoxic activity in certain series. researchgate.netnih.gov Molecular modeling and docking have further guided the design process by revealing how these molecules interact with their target proteins. nih.govnih.gov
Future design strategies will become increasingly sophisticated and targeted:
Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to design derivatives that can form covalent bonds with their targets or bind to allosteric sites. This can lead to compounds with increased potency and duration of action. nih.gov
Multifunctional Derivatives: Creating single molecules that incorporate the benzo[b]thiophene 1,1-dioxide core linked to other pharmacophores to target multiple biological pathways simultaneously, a potential strategy for complex diseases like cancer.
Materials Science Applications: Exploring the electronic properties of the π-conjugated system for applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Fragment-Based Design: Using the core scaffold as a starting point in fragment-based drug discovery, where small molecular fragments are grown or linked to generate highly potent and efficient ligands.
Q & A
Q. What are the common synthetic routes for 2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide and its derivatives?
The compound is typically synthesized via palladium-catalyzed C(sp³)-H arylation, which streamlines the process by avoiding multi-step traditional routes. This method employs benzo[b]thiophen-3(2H)-one 1,1-dioxide as a precursor and leverages C(sp³)-H activation under catalytic conditions to introduce aryl groups efficiently . Alternative approaches include condensation with aryl aldehydes under acidic/basic conditions or oxidation of thioaurones using hydrogen peroxide .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
X-ray crystallography is the gold standard for resolving molecular geometry, including bond lengths, angles, and non-covalent interactions (e.g., weak C–H⋯O hydrogen bonds in the crystal lattice) . Spectroscopic techniques such as UV-Vis (to assess λmax and hyperpolarizability) and NMR (for substituent effects on chemical shifts) are critical for electronic characterization .
Q. What are the key reactivity patterns observed in this compound?
The compound undergoes diverse reactions, including:
Q. How is the purity of synthesized derivatives validated?
High-resolution mass spectrometry (HRMS) and HPLC are standard for purity assessment. For example, HRMS ((+)-ESI) confirmed molecular ions (e.g., m/z = 407.09803 for a derivative) with <5 ppm error . Melting points (e.g., 298–299°C for a crystalline derivative) and elemental analysis further validate purity .
Q. What analytical techniques are used to study degradation pathways?
Real-time mass spectrometry, specifically laser desorption/ionization coupled with high-resolution tandem MS, enables tracking of degradation intermediates (e.g., during UV/H₂O₂ oxidation). This method captures short-lived species and elucidates reaction mechanisms .
Advanced Research Questions
Q. How does bond length alteration (BLA) influence the nonlinear optical (NLO) properties of derivatives?
Density functional theory (DFT) calculations reveal that BLA and bond order alteration (BOA) directly modulate first-order hyperpolarizability (β). For instance, derivatives with extended π-conjugation (e.g., (Z)-2-(4-(dimethylamino)benzylidene) analogs) exhibit enhanced NLO activity due to reduced perturbation potential and lower absorption energy .
Q. What mechanistic insights guide the optimization of C(sp³)-H arylation reactions?
Key factors include:
Q. How do weak non-covalent interactions stabilize the crystal lattice?
Despite lacking classical hydrogen bonds, weak C–H⋯O interactions (2.5–3.0 Å) and π-π stacking (3.4–3.6 Å interplanar distances) contribute to lattice stability. These interactions are quantified via Hirshfeld surface analysis and crystallographic data .
Q. What computational methods predict biological activity?
Molecular docking and QSAR models correlate structural features (e.g., sulfonyl group orientation) with bioactivity. For example, derivatives with planar benzisothiazole moieties show enhanced binding to human leukocyte elastase (HLE), relevant for anti-inflammatory drug design .
Q. How are reaction intermediates characterized in real time during advanced oxidation?
Direct laser desorption/ionization (LDI) with high-resolution orbitrap MS captures transient species (e.g., hydroxylated intermediates) with sub-second temporal resolution. This approach identified previously undetected radicals and oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
